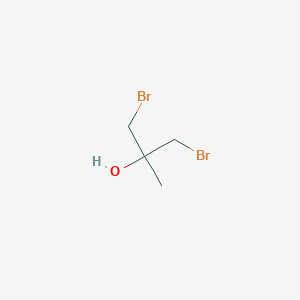
1,3-Dibromo-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-methylpropan-2-ol is an organic compound with the molecular formula C4H8Br2O It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-methylpropan-2-ol can be synthesized through the bromination of 2-methylpropan-2-ol. The reaction involves the addition of bromine to the hydroxyl group and the adjacent carbon atoms. The process typically requires the use of elemental bromine (Br2) and a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-methylpropene.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol as a solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: 2-methylpropan-2-ol derivatives with different functional groups.
Elimination: 2-methylpropene.
Oxidation: 2-methylpropanal or 2-methylpropanone.
Applications De Recherche Scientifique
1,3-Dibromo-2-methylpropan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atoms.
Material Science: It is employed in the development of flame retardants and polymer additives to enhance material properties.
Medicinal Chemistry: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-methylpropan-2-ol involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-propanol: Similar structure but lacks the methyl group at the second carbon.
2,3-Dibromo-2-methylpropan-1-ol: Similar structure but with bromine atoms at different positions.
2-Bromo-2-methylpropan-1-ol: Contains only one bromine atom.
Uniqueness
1,3-Dibromo-2-methylpropan-2-ol is unique due to the presence of two bromine atoms and a hydroxyl group on a methylated propane backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
88476-43-1 |
|---|---|
Formule moléculaire |
C4H8Br2O |
Poids moléculaire |
231.91 g/mol |
Nom IUPAC |
1,3-dibromo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8Br2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 |
Clé InChI |
JCDGVLXMWVEHAL-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
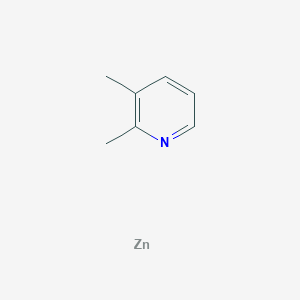
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
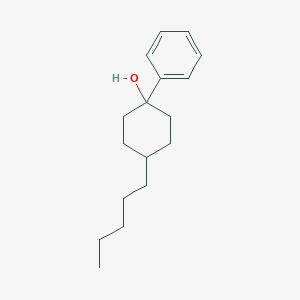
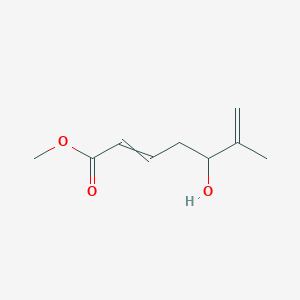

![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)

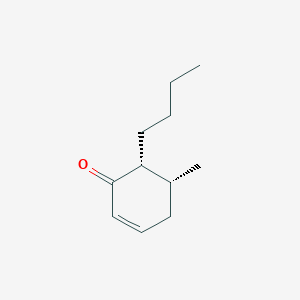
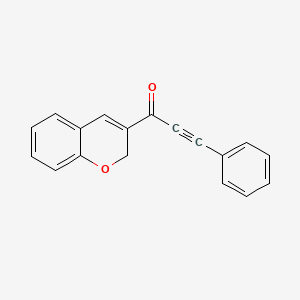



![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
